3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
This compound is a fascinating member of the thiazolidinone family. Its full chemical name might be a mouthful, but let’s break it down. The core structure consists of a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen atoms) with an appended propanoic acid group. The compound’s systematic name is quite a tongue-twister, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the thiazolidinone ring yields amines.
Substitution: The propanoic acid group can undergo substitution reactions. Common reagents include , , and . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its diverse biological activities.
Chemistry: Used in synthetic methodologies.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- Compound X interacts with specific molecular targets, modulating cellular pathways.
- Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
(2E)-3-[4-(2-Amino-2-oxoethoxy)phenyl]acrylic acid: (CAS 159143-14-3) shares structural similarities.
3-Amino-3-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)propanoic acid: (CAS 554402-60-7) is another related compound.
Properties
Molecular Formula |
C15H14N2O5S2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[(5E)-5-[[4-(2-amino-2-oxoethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H14N2O5S2/c16-12(18)8-22-10-3-1-9(2-4-10)7-11-14(21)17(15(23)24-11)6-5-13(19)20/h1-4,7H,5-6,8H2,(H2,16,18)(H,19,20)/b11-7+ |
InChI Key |
YZISTWWINKHFKO-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC(=O)N |
Origin of Product |
United States |
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